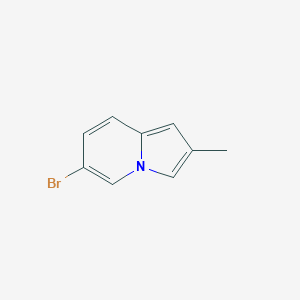

6-Bromo-2-methylindolizine

Description

Historical Context of Indolizine (B1195054) Chemistry

The journey of indolizine chemistry began in 1890 when Italian chemist Angeli first reported the preparation of an imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the parent base. jbclinpharm.orgjbclinpharm.org However, it was not until 1912 that the first synthesis of the indolizine compound was achieved by Scholtz. jbclinpharm.orgjbclinpharm.org He accomplished this by treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, yielding a crystalline substance he named "picolide," which upon hydrolysis, gave the indolizine. jbclinpharm.orgjbclinpharm.org

A pivotal advancement in the synthesis of indolizines was the Chichibabin reaction, developed in 1927. hep.com.cn This method, involving the base-mediated cyclization of 1-(2-oxoalkyl)-2-methylpyridinium salts, proved to be a practical route for preparing 2-alkyl or 2-arylindolizines and remains a cornerstone in the synthesis of this heterocyclic system. hep.com.cnacs.orgacs.org Over the decades, numerous other synthetic strategies have been developed, including 1,3-dipolar cycloaddition reactions and intramolecular cyclizations, further expanding the accessibility and diversity of indolizine derivatives. jbclinpharm.orgresearchgate.net

Structural Characteristics of the Indolizine Core

Indolizine is a heterocyclic aromatic compound with the chemical formula C₈H₇N. wikipedia.org It consists of a fused five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring, with a nitrogen atom at the bridgehead position. derpharmachemica.comderpharmachemica.com This arrangement makes it a structural and chemical isomer of indole (B1671886). ijettjournal.orgglobalresearchonline.net

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇N |

| Molar Mass | 117.151 g·mol⁻¹ wikipedia.org |

| Appearance | White solid wikipedia.org |

| Melting Point | 75 °C (167 °F; 348 K) wikipedia.org |

| Boiling Point | 205 °C (401 °F; 478 K) wikipedia.org |

| Basicity (pKb) | 10.1 wikipedia.org |

Significance of Substituted Indolizine Analogues in Chemical Research

The functionalization of the indolizine core has led to a vast library of substituted analogues with a wide range of applications in both medicinal chemistry and materials science. ontosight.aimdpi.com The ability to introduce various substituents at different positions of the bicyclic system allows for the fine-tuning of its electronic, physical, and biological properties. researchgate.net

In medicinal chemistry, indolizine derivatives have been investigated for a plethora of biological activities, including:

Anticancer: Certain indolizine lactones and other derivatives have shown promising antiproliferative activity against various cancer cell lines. nih.govnih.govresearchgate.net

Antimicrobial: Substituted indolizines have demonstrated activity against bacteria and fungi. researchgate.netderpharmachemica.com

Anti-inflammatory: Several analogues have been identified as potent anti-inflammatory agents. ontosight.aiijper.org

Central Nervous System Activity: Some derivatives have been explored for their potential as antipsychotic, antidepressant, and anti-anxiety agents. ontosight.ai

The unique photophysical properties of indolizines, such as strong fluorescence, have also made them valuable in materials science. derpharmachemica.comderpharmachemica.com They have been studied for their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors. researchgate.netmdpi.com The versatility of the indolizine scaffold continues to make it a privileged structure in the design of novel functional molecules. derpharmachemica.comderpharmachemica.com

Overview of Research Trajectories for 6-Bromo-2-methylindolizine and Related Structures

Research into halogenated indolizines, such as this compound, is driven by the utility of the halogen atom as a versatile synthetic handle for further molecular elaboration. The bromo substituent can be readily transformed into other functional groups via cross-coupling reactions, allowing for the synthesis of a diverse array of more complex molecules.

The synthesis of this compound itself can be achieved through established methods for indolizine formation, starting with appropriately substituted pyridine precursors. For instance, the Chichibabin indolizine synthesis can be adapted using a 5-bromopyridine derivative.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methylindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-4-9-3-2-8(10)6-11(9)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCNEOLXSWRNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Methylindolizine and Brominated Indolizine Analogues

Classical Synthetic Approaches for Indolizine (B1195054) Formation

The traditional synthesis of the indolizine nucleus is built upon a foundation of several key named reactions and strategic bond-forming processes. These methods have been instrumental in the initial exploration of indolizine chemistry and remain relevant for the synthesis of many derivatives. rsc.orgresearchgate.net

Condensation Reactions

Condensation reactions represent one of the earliest strategies for constructing the indolizine skeleton. The most notable among these is the Scholtz reaction, which historically involved treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures to form an indolizine derivative. jbclinpharm.org This approach and related condensation strategies typically involve the reaction of a pyridine (B92270) derivative with a component that can form the five-membered ring. For instance, the reaction of ethyl 2-pyridylacetate (B8455688) with phenacyl bromide leads to the formation of ethyl-2-phenylindolizine, suggesting that a portion of the ester acts as a base to facilitate ring closure. jbclinpharm.org Another example involves the Knoevenagel condensation as part of an annulation process for preparing polysubstituted indolizines. rsc.org

These methods, while foundational, often require harsh conditions and may have limited scope for creating complex substitution patterns. However, they established the fundamental principle of building the pyrrole (B145914) ring onto a pre-existing pyridine scaffold. rsc.orgjbclinpharm.org

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is one of the most versatile and widely employed methods for synthesizing indolizines. rsc.orgjbclinpharm.orgd-nb.info This strategy involves the reaction of a pyridinium (B92312) ylide (the 1,3-dipole) with a dipolarophile, typically an activated alkene or alkyne, to form a five-membered ring. rsc.orgwikipedia.org The process is generally efficient and can be executed in two main steps: the formation of the pyridinium salt and its subsequent reaction with the dipolarophile in the presence of a base to generate the ylide in situ. jbclinpharm.orgbeilstein-journals.org

The reaction mechanism proceeds through the formation of the pyridinium N-ylide intermediate, which then undergoes a cycloaddition with an electron-deficient alkene or alkyne. d-nb.infochim.it When an alkene is used, a subsequent oxidation or dehydrogenation step is required to aromatize the newly formed ring and yield the indolizine product. rsc.org The use of alkynes as dipolarophiles directly yields the aromatic indolizine core. rsc.org

This method's utility is demonstrated by its broad scope, allowing for the synthesis of a wide variety of substituted indolizines by varying the pyridine precursor, the alkylating agent for ylide formation, and the dipolarophile. chim.it For example, reacting pyridinium salts with nitroolefins or diethyl azodicarboxylate under basic conditions can produce polysubstituted indolizines. chim.it

| Pyridinium Ylide Source | Dipolarophile | Catalyst/Conditions | Product Type |

| Pyridinium Salts | Activated Alkenes | Base, Oxidant (e.g., Cr(VI) salts) | C1/C3-substituted Indolizines |

| Pyridinium Salts | Activated Alkynes | Base | C1/C3-substituted Indolizines |

| Isatin-derived azomethine ylides | Maleimides | Room Temperature | N-fused pyrrolidinyl spirooxindoles |

| N-imminopyridinium ylide | Acetylenic compounds | - | 3-azaindolizines |

This table summarizes common components in 1,3-dipolar cycloaddition reactions for synthesizing indolizine and related heterocyclic structures. rsc.orgjbclinpharm.orgnih.gov

1,5-Dipolar Cycloaddition Pathways

The 1,5-dipolar cycloaddition, also referred to as 1,5-electrocyclization, provides another pathway to the indolizine core. jbclinpharm.org This approach involves a 1,5-dipole intermediate that undergoes ring closure. jbclinpharm.org A notable example is the synthesis of 1-aryl-2-cyanoindolizines from pyridine and Baylis–Hillman bromides. This one-pot sequence proceeds through the formation of a pyridinium salt, which then generates a nitrogen ylide that undergoes a 1,5-cyclization to afford the indolizine product under mild conditions. rsc.org

Tschitschibabin Reaction and Derivatives

The Tschitschibabin (or Chichibabin) reaction is a cornerstone of classical indolizine synthesis. rsc.orgd-nb.info This reaction involves the base-mediated intramolecular cyclization of N-(phenacyl)pyridinium halides or, more broadly, pyridinium salts that possess a methylene (B1212753) group adjacent to the nitrogen and an activating group. d-nb.infoacs.org Specifically, the reaction of a 2-alkylpyridine derivative with a bromo-ketone, followed by treatment with a base like sodium bicarbonate, yields the corresponding indolizine. acs.org

The mechanism is proposed to proceed through the formation of a pyridinium ylide intermediate via deprotonation of the active methylene group by the base. This ylide then undergoes an intramolecular nucleophilic attack on the carbonyl group, followed by dehydration to form the aromatic indolizine ring. acs.org The Tschitschibabin reaction is valued for its efficiency and is one of the most direct methods for indolizine synthesis. d-nb.infobeilstein-journals.org The synthesis of 6-Bromo-2-methylindolizine could be envisioned starting from 5-bromo-2-methylpyridine, which would be quaternized with a suitable α-halo ketone followed by base-induced cyclization.

| Pyridine Derivative | Reagent for Salt Formation | Base | Resulting Indolizine |

| Picoline derivative | Bromoacetone | Base | 2-substituted indolizine |

| Pyridines | Sydnone derivative (as alkylating agent) | Base | Sydnone-indolizine biheteroaryls |

| 2-alkylazaarenes | Propargylic alcohols | Rh-catalyst | 3-allylindolizines |

This table illustrates the versatility of the Tschitschibabin reaction and its derivatives by showing various starting materials and the resulting indolizine products. d-nb.infoacs.orgorganic-chemistry.org

Intramolecular Cyclization and Cycloisomerization Transformations

Intramolecular cyclization and cycloisomerization reactions represent a significant class of methods for forming the indolizine ring system from appropriately functionalized pyridine precursors. chemicalbook.comnih.gov These strategies often rely on the formation of a key bond to close the five-membered ring onto the pyridine core.

One approach involves the thermal cyclization of 3-(2-pyridyl)propan-1-ol in the presence of a palladium on carbon catalyst. chemicalbook.com More advanced methods utilize transition-metal catalysis to facilitate the cycloisomerization. For example, gold-catalyzed cycloisomerization of 2-alkynylpyridine derivatives can proceed through an alkyne-vinylidene isomerization step, followed by a 1,2-migration to yield indolizines. rsc.org Similarly, organocopper reagents can react with heterocyclic propargyl mesylates to generate allenyl intermediates that subsequently undergo cycloisomerization mediated by copper byproducts. organic-chemistry.org These methods offer access to indolizines that might be difficult to obtain through classical condensation or cycloaddition routes. rsc.orgorganic-chemistry.org

Modern Synthetic Strategies

Contemporary approaches to indolizine synthesis often leverage transition-metal catalysis and novel reaction cascades to improve efficiency, atom economy, and functional group tolerance compared to classical methods. rsc.orgacs.org These modern strategies include C-H functionalization, multicomponent reactions, and innovative cyclization pathways. nih.govacs.org

Transition-metal-free routes have also gained prominence. A versatile method for synthesizing polysubstituted indolizines involves a cascade Michael/SN2/aromatization reaction between 2-alkylpyridines and bromonitroolefins. nih.govacs.org This approach avoids metal catalysts, which is advantageous for synthesizing biologically active molecules where metal contamination can be a concern. acs.org

Other modern developments include:

Palladium-catalyzed reactions: A multicomponent synthesis of indolizines has been developed using a palladium catalyst to combine 2-bromopyridines, imines, and alkynes in a modular fashion via the carbonylative formation of a mesoionic 1,3-dipole. nih.gov

Copper-catalyzed reactions: Copper catalysts have been used for the oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, providing a simple and atom-economic route to indolizines. organic-chemistry.org A copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins also provides straightforward access to substituted indolizines. organic-chemistry.org

Radical cyclization: Recent advances include the use of radical species or intermediates to construct the indolizine ring, offering unique pathways for synthesis. rsc.org

These modern methods represent the ongoing evolution of organic synthesis, providing powerful tools for the construction of complex heterocyclic molecules like this compound and its analogues with high levels of control and efficiency. rsc.orgacs.org

Transition Metal-Catalyzed Annulation and Coupling Reactions

Transition metals play a pivotal role in the construction of the indolizine scaffold, offering efficient and selective pathways to this heterocyclic system. Catalysts based on palladium, gold, silver, copper, and ruthenium have all been employed to facilitate the formation of indolizine derivatives.

Palladium-Catalyzed Methodologies

Palladium catalysis has emerged as a powerful tool for the synthesis of indolizines. One notable method involves a multicomponent reaction that utilizes 2-bromopyridines, imines, and alkynes. nih.govscispace.com In this process, a palladium catalyst facilitates the carbonylative formation of a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne to furnish the indolizine core. nih.govscispace.com A key feature of this reaction is that carbon monoxide is not incorporated into the final product but serves to generate the high-energy 1,3-dipole intermediate. nih.govscispace.com This modular approach allows for the variation of all substituents on the indolizine ring by simply changing the starting pyridine, imine, and alkyne. nih.govscispace.com

The scope of this reaction is broad, accommodating a range of C-aryl substituted imines, including those with both electron-donating and electron-withdrawing groups. nih.gov Furthermore, various alkynes, such as terminal and internal alkynes with electron-rich or electron-poor substituents, can be successfully employed in the cycloaddition step. semanticscholar.org The structure of the 2-bromopyridine (B144113) can also be modified, allowing for the introduction of substituents at the 5-position of the resulting indolizine. nih.gov For instance, pyridines bearing donor or electron-withdrawing groups have been successfully used, as has 2-bromoquinoline, leading to the formation of a tricyclic product. nih.gov

A proposed mechanism for this transformation involves the oxidative addition of the 2-bromopyridine to a Pd(0) complex, followed by CO insertion to form a palladium-acyl intermediate. nih.gov This intermediate then reacts with the imine to generate the 1,3-dipole, which subsequently undergoes cycloaddition with the alkyne. nih.gov

| Reactants | Catalyst/Reagents | Product | Yield |

| 2-Bromopyridine, Imine, Alkyne | Pd₂(dba)₃, Xantphos, NEtiPr₂, Bu₄NCl, CO | Substituted Indolizine | Good |

This table summarizes a general palladium-catalyzed multicomponent reaction for the synthesis of indolizines.

Another palladium-catalyzed approach involves the annulation of anilines with bromoalkynes to produce 2-phenylindoles, a related heterocyclic system. organic-chemistry.org This reaction proceeds via an anti-nucleophilic addition of the aniline (B41778) to the bromoalkyne, followed by a sequential C-H functionalization. organic-chemistry.org

Gold, Silver, and Copper-Mediated Syntheses

Gold, silver, and copper catalysts have also proven effective in the synthesis of indolizine derivatives. A dual gold/silver-catalyzed cascade reaction of 2-substituted pyridines with hypervalent iodine(III) reagents provides access to a variety of indolizines. figshare.comnih.gov This methodology involves a C(sp³)–H alkynylation followed by an iminoauration process. figshare.comnih.gov The reaction is believed to proceed through the formation of an alkynyl Au(III) species. figshare.comnih.gov

Silver-mediated oxidative C-H functionalization and 5-endo-dig cyclization of readily available starting materials offers another efficient route to indolizines. nih.gov This method demonstrates broad substrate scope and high functional group tolerance. nih.gov A notable feature of this process is that the silver carbonate (Ag₂CO₃) used can be recycled and reused. nih.gov The proposed mechanism involves the activation of ethyl 2-pyridylacetate by chelation with one equivalent of Ag₂CO₃, while a second equivalent reacts with phenylacetylene (B144264) to form silver phenylacetylide. nih.gov Subsequent coupling of these intermediates leads to the final indolizine product through a 5-endo-dig cyclization. nih.gov

Copper-catalyzed reactions are also prevalent in indolizine synthesis. A one-pot, three-component cascade reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride leads to the direct formation of 1-bromoindolizines in high yields. nih.gov This process involves a 1,3-dipolar cycloaddition of the pyridinium ylide with maleic anhydride, followed by oxidative decarboxylation and dehydrogenative bromination. nih.gov Copper chloride is utilized as the catalyst with oxygen as the terminal oxidant. nih.gov This reaction represents the first example of a transition-metal-catalyzed direct dehydrogenative bromination of indolizine at the C-1 position. nih.gov

Furthermore, copper(II) halides can mediate the direct halogenation of indolizines to afford 3-haloindolizines under mild conditions. nih.gov These 3-haloindolizines can then be used in further transformations, such as Suzuki-Miyaura reactions, to introduce aryl groups at the 3-position. nih.gov

| Metal | Reaction Type | Starting Materials | Key Features |

| Gold/Silver | Cascade C(sp³)–H Alkynylation/Iminoauration | 2-Substituted Pyridines, Hypervalent Iodine(III) Reagents | Dual catalytic system, formation of alkynyl Au(III) species. figshare.comnih.gov |

| Silver | Oxidative C-H Functionalization/5-endo-dig Cyclization | Ethyl 2-pyridylacetate, Phenylacetylene | Recyclable Ag₂CO₃, good atom economy. nih.gov |

| Copper | Three-Component Cascade | Pyridine, α-Acylmethylbromide, Maleic Anhydride | Direct synthesis of 1-bromoindolizines. nih.gov |

| Copper | Direct Halogenation | Indolizines, Copper(II) Halide | Mild conditions, synthesis of 3-haloindolizines. nih.gov |

This table provides an overview of gold, silver, and copper-mediated syntheses of indolizine analogues.

Ruthenium-Catalyzed Approaches

While information on ruthenium-catalyzed synthesis of the indolizine core is less common, ruthenium catalysts have been utilized for the C-H functionalization of related heterocyclic systems like indoles and indolines. For instance, a ruthenium-catalyzed carbamoyl-directed C-H functionalization of indoles with 7-azabenzonorbornadienes has been reported to produce 2-(1-amino-1,2-dihydronaphthalen-2-yl)indoles. rsc.org

Radical Cyclization and Cross-Coupling Reactions

Radical-induced synthetic strategies have gained attention for the construction of indolizines due to their efficiency in forming heterocyclic rings and C-C or C-X bonds. researchgate.netrsc.org These methods often exhibit high atom- and step-economy. researchgate.netrsc.org

One such approach involves a B₂pin₂-mediated radical cascade cyclization/aromatization reaction of an enaminone with pyridine, which yields functionalized indolizines under metal-, external oxidant-, and base-free conditions. researchgate.net Mechanistic studies suggest that a pyridine-boryl radical, formed in situ, initiates the reaction cascade. researchgate.net

Another novel radical cross-coupling/cyclization reaction has been developed between 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides. researchgate.net This method provides straightforward access to structurally diverse methylthio-substituted indolizines. researchgate.net

Mechanistic investigations into a copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins suggest a radical pathway. organic-chemistry.org This pathway is thought to involve a single-electron oxidation, radical addition, and subsequent intramolecular cyclization to form the indolizine ring system. organic-chemistry.org

Green Chemistry Principles in Indolizine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like indolizines. researchgate.netyoutube.com These approaches often focus on minimizing waste, using safer solvents, and employing energy-efficient methods. greenchemistry-toolkit.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green technique in medicinal chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govmdpi.comorganic-chemistry.org

While a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, the synthesis of related indole (B1671886) derivatives has been successfully achieved using this technology. For example, the preparation of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate has been reported via a microwave-assisted palladium-catalyzed heterocyclization. mdpi.com This suggests the potential applicability of microwave irradiation to the synthesis of brominated indolizine systems. The benefits of microwave-assisted synthesis include shorter reaction times and often higher yields. nih.gov

| Reaction | Conditions | Advantages |

| Synthesis of quinoline-fused 1,4-benzodiazepines | Microwave irradiation at 80 °C | Excellent yields (92–97%) compared to conventional heating (62–65%). nih.gov |

| Synthesis of pyrazolo[1,5-a]pyrimidines | Microwave irradiation in acetic acid for 15 min | Good isolated yields (90–95%). nih.gov |

| Synthesis of 2-quinolinone-fused γ-lactones | Microwave irradiation at 130 °C for 10 s | Drastically reduced reaction time (10 s vs. 4 h conventionally). nih.gov |

This table illustrates the advantages of microwave-assisted synthesis for various heterocyclic compounds.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like indolizine derivatives from simple, readily available starting materials in a single synthetic operation. This approach avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

An efficient multicomponent protocol has been developed for the synthesis of 1,2,3-trisubstituted indolizines, which involves the reaction of N-heterocyclic substrates (such as pyridine, quinoline, or isoquinoline), α-bromo carbonyl compounds, and 1,2-allenyl ketones. chim.it This method utilizes molecular oxygen from the air as an oxidant under mild conditions. chim.it Another versatile one-pot method allows for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org This reaction proceeds through an oxidative dehydrogenation step and is notable for being transition-metal-free, using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as the oxidant under mild conditions. organic-chemistry.org

The general scheme for such MCRs often involves the initial formation of a pyridinium salt from the pyridine derivative and an α-halo carbonyl compound. This salt, in the presence of a base, generates a pyridinium ylide in situ. The ylide then undergoes a 1,3-dipolar cycloaddition with an electron-deficient dipolarophile (like an alkene or alkyne), followed by an oxidation/aromatization step to yield the final indolizine product.

| Reactant A (N-Heterocycle) | Reactant B (Carbonyl) | Reactant C (Dipolarophile) | Key Conditions | Product Type | Reference |

| Pyridine | α-Bromo Carbonyl Compound | 1,2-Allenic Ketone | O₂, mild conditions | 1,2,3-Trisubstituted Indolizine | chim.it |

| Pyridine | α-Halo Carbonyl Compound | Electron-Deficient Alkene | TEMPO, metal-free, mild | Polysubstituted Indolizine | organic-chemistry.org |

| Pyridine | Methyl Ketone | Alkenoic Acid | Cu-catalyzed bromination, O₂ | Diversified Indolizine | organic-chemistry.org |

Electro-Organic Synthesis Techniques

Electro-organic synthesis has emerged as a powerful and environmentally friendly tool for chemical transformations, utilizing electrons as "traceless" reagents to avoid the use of harsh chemical oxidants or reductants. mdpi.com This technique offers high control over reaction conditions and can enable unique reactivities.

A notable application in indolizine chemistry is the regioselective electrochemical cascade C–H sulfonylation–bromination. rsc.org This method allows for the synthesis of difunctionalized indolizines by reacting indolizines with sodium sulfinates and potassium bromide (KBr) in an undivided electrochemical cell. rsc.org In this process, KBr serves a dual role as both the brominating agent and the electrolyte. The reaction proceeds under catalyst- and oxidant-free conditions, first achieving C3–H sulfonylation followed by a consecutive C1–H bromination, highlighting the excellent regioselectivity of the process. rsc.org The electrochemical generation of bromine in situ from a stable bromide source like KBr enhances the safety and sustainability of the process compared to using hazardous elemental bromine. mdpi.com

| Substrate | Reagents | Cell Type | Key Features | Product | Reference |

| Indolizine | Sodium sulfinate, KBr | Undivided cell | Catalyst-free, oxidant-free, cascade reaction | 1-Bromo-3-sulfonylindolizine | rsc.org |

Visible Light-Mediated Transformations

Visible light photoredox catalysis has gained significant traction in organic synthesis as a green and sustainable method for activating organic molecules. These reactions often proceed at room temperature and can provide access to novel reaction pathways.

A visible-light-mediated synthesis of polycyclic indolizine heterocycles has been developed using easily accessible brominated pyridine and enol carbamate (B1207046) derivatives. nih.govresearchgate.net A key feature of this process is that it operates at room temperature and does not require an external photocatalyst. nih.govresearchgate.net Mechanistic investigations suggest that the indolizine products themselves may play a role in mediating and accelerating their own formation. nih.govresearchgate.net This auto-catalytic behavior represents a highly efficient and atom-economical approach. The use of visible light to generate a bromine radical from a precursor like N-bromosuccinimide (NBS) can also serve as a polarity-reversal catalyst, enabling otherwise challenging transformations in a metal-free manner. nih.gov

| Precursors | Light Source | Catalyst | Key Features | Product Type | Reference |

| Brominated Pyridine, Enol Carbamate | Visible Light | External photocatalyst-free | Room temperature, product-mediated formation | Polycyclic Indolizine | nih.govresearchgate.net |

| Electron-rich Arenes | Visible Light | Ru(bpy)₃Cl₂·6H₂O | BrCCl₃ as "Br" source, mild conditions | Mono-brominated Arene | rsc.org |

Precursor Reactivity and Functional Group Compatibility in Brominated Indolizine Synthesis

The success of any synthetic route to brominated indolizines depends heavily on the reactivity of the chosen precursors and the compatibility of various functional groups present in the starting materials.

Pyridinium Ylide Chemistry in Indolizine Synthesis

The 1,3-dipolar cycloaddition reaction of pyridinium ylides is a cornerstone of indolizine synthesis. chim.itijettjournal.org Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. researchgate.net These salts are formed by the reaction of a pyridine derivative with an α-halo carbonyl compound. chim.itacs.org

The stability and reactivity of the pyridinium ylide are influenced by the substituents on both the pyridine ring and the ylidic carbon. Electron-withdrawing groups, such as a benzoyl group from an N-phenacylpyridinium salt, can stabilize the ylide, making it easier to handle and react with dipolarophiles. researchgate.net A base-promoted, regioselective formal [3+2] annulation of pyridinium ylides with bromoalkynes has been reported to produce a diverse range of indolizines. acs.org Interestingly, this method can be directed to yield C2-brominated indolizines specifically when pyridinium ylides bearing strong electron-withdrawing groups are used in the presence of TEMPO as a dehydrogenating reagent. acs.org This demonstrates how precursor choice directly influences the final product structure.

Role of Pyridine and Pyrrole Derivatives as Building Blocks

The indolizine scaffold is a fused bicyclic system comprising a pyridine ring and a pyrrole ring. Consequently, both pyridine and pyrrole derivatives are fundamental building blocks for its synthesis. chim.itrsc.orgnih.govrsc.org

Syntheses starting from pyridine derivatives are common due to the wide commercial availability and stability of these precursors. rsc.org In these approaches, the pyridine ring serves as the foundation, and the five-membered pyrrole ring is constructed upon it. This is the basis of the pyridinium ylide chemistry discussed previously, where the pyridine nitrogen and the C-2 carbon become part of the final indolizine. chim.it The synthesis of indolizines from brominated pyridine derivatives under visible light is a prime example of using a pre-functionalized pyridine core. nih.gov

Alternatively, syntheses can begin with pyrrole derivatives, where the six-membered pyridine ring is subsequently formed. For instance, a facile cycloaromatization of 2-acetylpyrrole (B92022) derivatives provides a route to indolizines with various substituents on the pyridine moiety. organic-chemistry.org This approach is particularly useful for creating substitution patterns that might be difficult to achieve starting from a pyridine ring.

Reactivity of α-Halo Carbonyl Compounds and Electron-Deficient Dipolarophiles

α-Halo carbonyl compounds, particularly α-haloketones, are crucial electrophilic partners in many indolizine syntheses. nih.gov Their primary role is to alkylate the nitrogen atom of a pyridine derivative to form the pyridinium salt precursor required for ylide generation. chim.itacs.org The reactivity of α-haloketones is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack by the pyridine nitrogen. nih.gov

Once the pyridinium ylide is formed, it acts as a 1,3-dipole and reacts with a dipolarophile to form the five-membered ring of the indolizine core. chim.it The most effective dipolarophiles are electron-deficient, as this electronic mismatch with the electron-rich ylide facilitates the cycloaddition reaction. chim.it Common examples include electron-deficient alkenes (e.g., nitroolefins, acrylates) and alkynes (e.g., dimethyl acetylenedicarboxylate). chim.itorganic-chemistry.orgijettjournal.org For instance, a metal-free domino reaction has been developed involving 2-pyridylacetates and bromonitroolefins, where the bromonitroolefin acts as a potent dielectrophile, leading to functionalized indolizines in high yields. nih.govresearchgate.net The choice of dipolarophile is critical as it directly determines the substitution pattern at the C1, C2, and C3 positions of the resulting indolizine ring.

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of specifically substituted indolizine derivatives such as this compound is a nuanced process where control over the position of incoming substituents (regioselectivity) and the spatial orientation of atoms (stereoselectivity) is paramount. The aromatic nature of the indolizine core and the influence of existing substituents dictate the outcomes of synthetic transformations.

Regioselectivity in the Synthesis of this compound

Regioselectivity in the synthesis of this compound is primarily concerned with controlling the position of the bromine atom on the indolizine nucleus. The indolizine system consists of a six-membered pyridine ring fused to a five-membered pyrrole ring. Electrophilic substitution reactions, such as bromination, are governed by the electron density of the ring system, which is significantly influenced by the substituents already present.

The 2-methylindolizine (B1618379) scaffold has two key features that direct the regiochemical outcome of electrophilic substitution:

The Pyrrole Moiety: The five-membered ring is inherently more electron-rich and thus more susceptible to electrophilic attack than the six-membered ring. Positions C-1 and C-3 are the most reactive sites.

The Methyl Group at C-2: The methyl group is an electron-donating group (activating) through an inductive effect. In electrophilic aromatic substitution, such activating groups typically direct incoming electrophiles to the ortho and para positions organicchemistrytutor.comunizin.org. However, in the context of the fused indolizine ring, its primary effect is to further enhance the reactivity of the pyrrole ring.

The Pyridine Moiety: The nitrogen atom in the six-membered ring is electron-withdrawing, which deactivates this ring towards electrophilic attack.

Direct bromination of 2-methylindolizine would likely lead to substitution on the more reactive five-membered ring, yielding 1-bromo or 3-bromo derivatives. To achieve substitution at the C-6 position on the less reactive pyridine ring, a more strategic approach is required. This often involves the introduction of directing groups or a multi-step synthesis that builds the desired substitution pattern.

For instance, a common strategy in related heterocyclic systems involves introducing a strong electron-withdrawing group to deactivate the more reactive positions, forcing substitution to occur elsewhere. Following bromination, this directing group can be removed. An analogous strategy has been successfully employed for the regioselective C-6 bromination of indole derivatives, where the nitrogen and another position were protected by electron-withdrawing carbomethoxy groups to direct bromination to the 6-position researchgate.net. A similar tailored approach would be necessary to selectively synthesize the 6-bromo isomer of 2-methylindolizine and avoid a mixture of products.

The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine in acetic acid) and reaction conditions also plays a critical role in controlling regioselectivity nih.gov.

Table 1: Predicted Regiochemical Outcome of Direct Electrophilic Bromination on 2-Methylindolizine

| Position of Attack | Predicted Outcome | Rationale |

|---|---|---|

| C-1 / C-3 | Major Product(s) | Highest electron density in the indolizine ring, activated by the fused nitrogen. |

| C-5 / C-7 | Minor Product(s) | Positions on the six-membered ring are less reactive but activated by the fused nitrogen. |

| C-6 / C-8 | Trace / No Product | Positions on the six-membered ring are deactivated relative to the pyrrole ring; synthesis requires specialized directing strategies. |

The definitive identification of the resulting regioisomers is accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are unique for each isomer, allowing for unambiguous structural assignment researchgate.netrsc.org.

Table 2: Representative ¹H NMR Chemical Shifts for Distinguishing Bromo-2-methylindolizine Isomers

| Proton | Expected Chemical Shift Range (ppm) for 6-Bromo Isomer | Key Differentiating Features |

|---|---|---|

| H-5 | ~8.0-8.2 (Doublet) | Typically the most downfield proton on the 6-membered ring, shows coupling only to H-7. |

| H-7 | ~7.0-7.2 (Doublet of doublets) | Shows coupling to both H-5 and H-8. Its chemical shift is influenced by the adjacent bromine. |

| H-8 | ~7.4-7.6 (Doublet) | Shows coupling only to H-7. |

| H-1 / H-3 | ~6.5-7.5 (Singlets) | Located on the electron-rich 5-membered ring. |

Stereoselectivity in Indolizine Synthesis

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The core structure of this compound is aromatic and planar. As it contains no chiral centers, stereoselectivity is not a consideration in its direct synthesis.

However, the field of indolizine chemistry includes a vast number of non-aromatic, reduced derivatives (indolizidines) and complex fused systems where stereoselectivity is of critical importance nih.gov. The catalytic asymmetric synthesis of chiral indolizine derivatives is a significant area of research, enabling access to enantiomerically pure compounds with potential biological activity.

Recent advancements have utilized synergistic catalysis, for example combining copper and iridium catalysts, to achieve highly diastereo- and enantioselective synthesis of fused indolizine derivatives bearing multiple stereocenters rsc.orgrsc.orgresearchgate.net. These advanced methods allow for the precise construction of specific stereoisomers through the careful choice of chiral ligands and metal catalysts rsc.orgrsc.org. While not directly applicable to the achiral target this compound, these methodologies are essential for expanding the structural diversity and therapeutic potential of the broader indolizine class.

Chemical Reactivity and Functionalization of 6 Bromo 2 Methylindolizine

Electrophilic Substitution Reactions on the Indolizine (B1195054) Core

The indolizine nucleus is characterized as a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack. Theoretical and experimental studies consistently show that the highest electron population is located at the C-3 position of the five-membered pyrrole (B145914) moiety. mdpi.comnih.gov Consequently, electrophilic addition and substitution reactions predominantly occur at this site. mdpi.com

For 6-Bromo-2-methylindolizine, the electron-donating methyl group at C-2 further enhances the nucleophilicity of the pyrrole ring, activating it towards electrophiles. Conversely, the electron-withdrawing bromine atom at C-6, part of the pyridine (B92270) ring, deactivates the six-membered ring. This electronic arrangement strongly directs incoming electrophiles to the C-3 position. While substitution at C-1 is also possible, it is generally less favored.

Common electrophilic substitution reactions applicable to substituted indolizines include Friedel-Crafts alkylation and acylation. For instance, Friedel-Crafts type hydroxyalkylation at the C-3 position of various indolizines with (hetero)arylglyoxals proceeds efficiently, particularly when promoted by agents like hexafluoroisopropanol (HFIP). researchgate.netacs.org The reaction of 2-phenylindolizine (B189232) derivatives with isatins, catalyzed by diphenylphosphate in water, also yields 3-substituted products. chemrxiv.org The presence of a halogen, such as bromine, at the C-6 position has been shown to be compatible with these reactions, affording the corresponding C-3 functionalized products in moderate yields. chemrxiv.org

| Reaction | Typical Reagents | Primary Site of Substitution | Influence of Substituents (on this compound) |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl3) | C-3 | 2-Me group activates the ring; 6-Br group has minimal impact on C-3 reactivity. |

| Friedel-Crafts Alkylation | Alkyl halide/Lewis acid, ortho-hydroxybenzyl alcohols | C-3 | Directed to C-3; Brønsted acid catalysis is also effective. rsc.org |

| Vilsmeier-Haack Formylation | POCl3/DMF | C-3 | Provides a route to 3-formylindolizines. |

| Halogenation | NBS, NCS, I2 | C-3 | Leads to 3-halo-substituted products. |

C-H Functionalization Strategies for Indolizine Derivatives

Direct C-H functionalization has become a powerful and atom-economical tool for modifying heterocyclic cores like indolizine, avoiding the need for pre-functionalized starting materials. researchgate.net These methods have been successfully applied to forge new carbon-carbon and carbon-heteroatom bonds, primarily at the electron-rich C-3 position.

Arylation: Palladium-catalyzed direct C-H arylation is a highly effective method for introducing aryl and heteroaryl substituents at the C-3 position of the indolizine ring. nih.gov The reaction typically proceeds via an electrophilic substitution pathway. Various substituents on both the indolizine and the aryl halide partner are well-tolerated. For this compound, arylation is expected to occur selectively at C-3, with the reaction being compatible with the existing bromo substituent, which can be used for subsequent cross-coupling reactions. nih.govacs.org

Alkenylation: The introduction of alkenyl groups can be achieved through metal-catalyzed oxidative coupling reactions. For example, palladium-catalyzed oxidative coupling of indolizines with vinylarenes under C-H bond cleavage conditions provides a route to C-3 vinyl-substituted indolizines. nih.gov

Acylation: While Friedel-Crafts reactions are a classic approach, modern C-H functionalization methods also enable acylation. Iridium(III)-catalyzed C-H acylmethylation and dicarbonylation of indolizines using β-ketosulfoxonium ylides have been developed, offering regioselective access to C-3 functionalized derivatives. nih.gov

The direct formation of bonds between carbon and various heteroatoms is a key strategy for synthesizing functionalized indolizine derivatives.

C-P Bond Formation: Manganese(III) acetate-mediated C-H phosphonylation allows for the introduction of a phosphonate (B1237965) group at the C-3 position of indolizines with high regioselectivity. researchgate.net This reaction proceeds through a radical pathway.

C-S Bond Formation: Direct trifluoromethylthiolation of the indolizine core can be achieved using photocatalysis. researchgate.netacs.org Employing N-((trifluoromethyl)thio)saccharin as the SCF₃ radical source and a photoredox catalyst, this method selectively furnishes 3-(trifluoromethylthio)indolizine derivatives. acs.org The reaction tolerates a range of functional groups, including halogens like bromine on the phenyl ring of a 2-phenylindolizine, which have been shown to have a positive effect on product yields. acs.org

C-X Bond Formation (Halogenation): As noted in electrophilic substitution, direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily installs a halogen atom at the C-3 position.

Cycloaddition Reactions of Substituted Indolizines

The π-electron system of the indolizine core allows it to participate in various cycloaddition reactions, acting as either a 1,3-dipole precursor or an 8π component. These reactions are fundamental both for the synthesis of the indolizine scaffold and for its elaboration into more complex polycyclic systems. researchgate.net

The 1,3-dipolar cycloaddition reaction is one of the most common methods for constructing the indolizine ring system. researchgate.net This reaction typically involves the in-situ generation of a pyridinium (B92312) ylide (a 1,3-dipole) from a corresponding pyridinium salt, which then reacts with a dipolarophile (e.g., an activated alkene or alkyne). researchgate.netnih.gov

While often used for synthesis, the indolizine ring itself can participate in annulation reactions that can be formally considered [3+2] cycloadditions. For example, a visible-light-induced intermolecular [3+2] annulation of indolizines with internal alkynes has been developed to afford pyrrolo[2,1,5-cd]indolizine derivatives. researchgate.net

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Indolizine Synthesis | Pyridinium ylide + Alkyne/Alkene Dipolarophile | Substituted Indolizine | A primary method for constructing the indolizine core. nih.govorganic-chemistry.org |

| Indolizine Annulation | Indolizine + Internal Alkyne | Pyrrolo[2,1,5-cd]indolizine | Visible-light induced, metal-free cascade reaction. researchgate.net |

| Heterocyclic Sulfonyl Fluoride (B91410) Synthesis | Isoquinolinium salt + 1-bromoethene-1-sulfonyl fluoride (BESF) | Indolizine-based sulfonyl fluoride | Driven by base (Et3N) and an oxidant (DDQ). rsc.org |

Indolizines are well-known to participate as 8π components in [8+2] cycloaddition reactions with electron-deficient dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.comnih.gov This powerful transformation leads to the formation of cycl[3.2.2]azines, which are complex, fused heteroaromatic systems. acs.orgdigitellinc.comunibo.it

The reaction can be influenced by catalysts and reaction conditions. For example, 2-methylindolizine (B1618379) is known to react with DMAD to form the corresponding cyclazine. mdpi.com The presence of substituents on the indolizine ring affects the reaction's feasibility and mechanism. Theoretical calculations suggest that the reaction can proceed through different pathways (concerted or stepwise) depending on the electronic nature of the substituents on both the indolizine and the dienophile. mdpi.com For instance, the reaction of 6-nitroindolizine with DMAD yields the expected nitrocyclazine, but also a denitrated product, suggesting a complex reaction pathway involving elimination from a dihydrocyclazine intermediate. researchgate.net

For this compound, the electron-donating 2-methyl group would favor the cycloaddition, while the mildly deactivating 6-bromo group is not expected to inhibit the reaction significantly. The reaction with an alkyne like DMAD would likely proceed, followed by an oxidation step to yield the aromatic cycl[3.2.2]azine. In some cases, if a leaving group is present at the C-3 or C-5 position of the indolizine, the final aromatization step can occur via elimination of HX without needing an external oxidant. mdpi.comnih.gov

Reduction Pathways of the Indolizine Ring System

The reduction of the indolizine core is a significant strategy for the synthesis of related alkaloids and saturated heterocyclic systems. The specific products of these reduction reactions are highly dependent on the reagents and conditions employed, which can lead to selective or complete hydrogenation of the bicyclic structure.

Historically, the reduction of indolizine derivatives has been a subject of study. Early work by Scholtz using elemental sodium as the reducing agent was initially thought to cause ring disruption. chim.it However, it was later clarified by Borrows and Holland that such metal-assisted reductions typically yield dihydro-indolizine derivatives. chim.it The substitution pattern on the indolizine nucleus plays a crucial role in determining the outcome of these reductions. chim.it

Generally, the six-membered pyridine ring of the indolizine system is more susceptible to hydrogenation than the five-membered pyrrole ring. However, selective reduction of the five-membered ring has been achieved. For instance, treatment with platinum oxide has been shown to yield tetrahydro derivatives by selectively reducing the pyrrole portion of the molecule. chim.it Under more forcing conditions, such as high temperatures and pressures, complete reduction of both rings can be accomplished. chim.it

For this compound, these general principles apply. The choice of reducing agent and reaction conditions would dictate whether the pyridine or pyrrole ring is preferentially reduced, or if the entire aromatic system is hydrogenated to the corresponding octahydroindolizine (B79230) (indolizane) derivative.

Table 1: General Reduction Pathways for the Indolizine Ring System

| Reagent/Condition | Ring Reduced | Product Type |

|---|---|---|

| Elemental Sodium | Pyridine Ring (typically) | Dihydroindolizine |

| Platinum Oxide | Five-membered Ring | Tetrahydroindolizine |

Metal-Assisted Transformations and Catalytic Conversions

The bromine atom at the C-6 position of this compound serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the indolizine core. Palladium-catalyzed reactions are particularly prominent in this context. youtube.com The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.comodinity.comlibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. organic-chemistry.orgnih.gov For this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups at the C-6 position. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-based reagents. libretexts.orgnih.gov A typical catalytic system involves a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the vinylation of the C-6 position of this compound. The Heck reaction was one of the first examples of a carbon-carbon bond-forming reaction that proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The outcome of the reaction, particularly its stereoselectivity, has made it a valuable synthetic tool. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. nih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. organic-chemistry.orgorganic-chemistry.org Applying this reaction to this compound would provide a direct route to 6-alkynyl-substituted indolizines. These products can serve as valuable intermediates for further synthetic elaborations. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govorganic-chemistry.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C(sp²)-C(sp²) | Pd(0) complex, Ligand, Base | 6-Aryl/Vinyl-2-methylindolizine |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd(0) complex, Base | 6-Alkenyl-2-methylindolizine |

Derivatization via Diazonium Electrophiles

The electron-rich nature of the indolizine ring system makes it susceptible to attack by electrophiles. Aryl diazonium salts are effective electrophiles that can react with activated aromatic rings in a process known as diazo coupling to form azo compounds, which are often highly colored and used as dyes. unb.canih.govanjs.edu.iq

The synthesis of azo dyes is typically a two-step process. First, an aromatic amine is converted into a diazonium salt through treatment with a nitrous acid source, such as sodium nitrite (B80452) and a strong acid, at low temperatures. unb.cayoutube.com In the second step, this diazonium salt is coupled with an electron-rich aromatic compound. unb.cayoutube.com

Indolizine derivatives can serve as the coupling component in this reaction. Research has shown the successful synthesis of azoindolizine derivatives through the reaction of indolizines with aryldiazonium salts. nih.gov The electrophilic diazonium ion attacks the indolizine ring, leading to an electrophilic aromatic substitution reaction. For this compound, the substitution is expected to occur at one of the electron-rich positions of the five-membered ring, typically C-1 or C-3, which are activated by the nitrogen atom. The precise location of the substitution would be influenced by steric and electronic factors of the substituents already present on the ring. The resulting products are novel azo dyes containing the this compound scaffold.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Platinum oxide |

| Sodium nitrite |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

Spectroscopic and Advanced Structural Characterization of 6 Bromo 2 Methylindolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy would be used to identify the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For 6-bromo-2-methylindolizine, one would expect to observe distinct signals corresponding to the protons on the indolizine (B1195054) core and the methyl group. Key parameters to analyze would include:

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of each proton signal would indicate its electronic environment. Protons on the aromatic rings would appear in the downfield region (typically 6.5-8.5 ppm), while the methyl protons would be found in the upfield region (around 2.0-2.5 ppm).

Integration: The area under each signal would be proportional to the number of protons it represents, confirming, for example, the three protons of the methyl group.

Spin-Spin Coupling (J): Coupling constants between adjacent protons would reveal their connectivity. For instance, the coupling between protons on the pyridine-derived ring would provide information about their relative positions (ortho, meta).

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This data is illustrative and not based on experimental results.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | e.g., 6.85 | s | - | 1H |

| H-3 | e.g., 6.60 | s | - | 1H |

| H-5 | e.g., 7.80 | d | e.g., 9.0 | 1H |

| H-7 | e.g., 7.20 | dd | e.g., 9.0, 1.5 | 1H |

| H-8 | e.g., 7.55 | d | e.g., 1.5 | 1H |

| -CH₃ | e.g., 2.40 | s | - | 3H |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. For this compound, nine signals would be expected in the broadband-decoupled spectrum, corresponding to the eight carbons of the indolizine ring system and the one carbon of the methyl group. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). The carbon atom attached to the bromine (C-6) would be expected at a specific chemical shift influenced by the halogen's electronegativity.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | e.g., 115.2 |

| C-2 | e.g., 140.1 |

| C-3 | e.g., 110.8 |

| C-5 | e.g., 125.4 |

| C-6 | e.g., 112.0 |

| C-7 | e.g., 122.3 |

| C-8 | e.g., 118.9 |

| C-8a | e.g., 135.7 |

| -CH₃ | e.g., 16.5 |

Advanced NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity of protons within the ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly connected through bonds, providing valuable information about the molecule's three-dimensional structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its specific bonds. Key expected absorptions would include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic rings would produce a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-Br stretching: The vibration for the carbon-bromine bond would be expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ would show a complex pattern of bending vibrations unique to the molecule, serving as a "fingerprint" for identification.

Table 3: Expected IR Absorption Bands for this compound (Note: These are general ranges and not based on experimental results.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C/C=N Aromatic Ring Stretch | 1650 - 1450 |

| C-H Bend | 1470 - 1370 |

| C-Br Stretch | 600 - 500 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often produce strong Raman signals but may be weak in the IR spectrum. The C-Br bond would also be expected to show a characteristic Raman shift. A complete structural characterization would ideally utilize both IR and Raman data to obtain a full vibrational profile of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular mass and offers insights into the molecule's structure through the analysis of its fragmentation patterns. When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron to form a positively charged molecular ion (M⁺).

The molecular ion of this compound is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, which are nearly equal in intensity. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). docbrown.info Consequently, any fragment containing a bromine atom will also appear as a pair of peaks separated by two m/z units. docbrown.info

The fragmentation of this compound would likely proceed through the cleavage of the weakest bonds. The C-Br bond is relatively weak and its cleavage would result in the loss of a bromine radical, leading to a significant fragment ion. Other common fragmentation pathways for heterocyclic aromatic systems involve the rupture of the ring systems.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|---|

| 209 | 211 | [C₉H₈BrN]⁺ (Molecular Ion) | [C₉H₈BrN]⁺ |

| 130 | 130 | [C₉H₈N]⁺ | [M - Br]⁺ |

Note: This table is predictive and based on common fragmentation patterns for similar chemical structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an advanced form of mass spectrometry that measures the mass-to-charge ratio with extremely high accuracy, typically to four or five decimal places. uthsc.edu This precision allows for the determination of the exact elemental composition of the parent molecule and its fragments. chemrxiv.org

For this compound, HRMS would be able to distinguish its molecular formula, C₉H₈BrN, from other potential formulas that might have the same nominal mass. By comparing the experimentally measured accurate mass to the calculated theoretical mass, an unambiguous molecular formula can be assigned. This is a critical step in the confirmation of the compound's identity.

Table 2: Theoretical HRMS Data for this compound Isotopologues

| Molecular Formula | Isotope Composition | Calculated Mass (Da) |

|---|---|---|

| C₉H₈⁷⁹BrN | C=12.00000, H=1.00783, Br=78.91834, N=14.00307 | 208.98366 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. bu.edu Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact position of each atom, bond lengths, and bond angles.

For this compound, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure, including the fused bicyclic indolizine core, and the specific positions of the methyl group at C2 and the bromine atom at C6.

Molecular Geometry and Conformation Analysis (e.g., Dihedral Angles)

The data obtained from X-ray crystallography allows for a detailed analysis of the molecule's geometry. Key parameters such as bond lengths, bond angles, and dihedral (torsion) angles are determined with high precision. For this compound, the indolizine ring system is expected to be largely planar due to its aromatic character. However, slight deviations from planarity can occur, and these would be precisely quantified.

Dihedral angles are particularly important for defining the three-dimensional shape of a molecule. For instance, the analysis would reveal the rotational orientation of the methyl group relative to the indolizine plane. In similar heterocyclic structures, the planarity of ring systems and the conformation of substituents are key structural features. researchgate.netresearchgate.net

Table 3: Expected Structural Parameters from X-ray Crystallography of this compound

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Bond Lengths | C-C, C-N, C-Br bond distances | Consistent with aromatic and single bonds |

| Bond Angles | Angles within the five- and six-membered rings | Close to 108° in the 5-membered ring and 120° in the 6-membered ring, with some distortion |

| Dihedral Angles | Torsion angles defining the planarity of the ring system | Close to 0° or 180°, indicating a high degree of planarity |

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by various non-covalent intermolecular interactions. mdpi.com For this compound, these interactions would likely include π–π stacking between the aromatic indolizine rings of adjacent molecules. researchgate.net

Additionally, weak hydrogen bonds, such as C-H···N or C-H···Br interactions, could play a significant role in stabilizing the crystal structure. The bromine atom, with its electron density, can participate in halogen bonding or other weak interactions that direct the assembly of the supramolecular architecture. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. shu.ac.uk The indolizine ring system in this compound contains an extended network of conjugated π-bonds, which acts as a chromophore. tanta.edu.eg

Molecules with conjugated systems typically exhibit strong absorption in the UV-Vis range due to π → π* transitions. uzh.ch In this type of transition, an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) is promoted to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org

Additionally, the nitrogen atom in the indolizine ring possesses a lone pair of non-bonding electrons (n electrons). These electrons can also be excited, leading to n → π* transitions. These transitions generally require less energy (occur at longer wavelengths) than π → π* transitions but are typically much weaker in intensity. shu.ac.ukyoutube.com The UV-Vis spectrum of this compound would therefore be expected to show characteristic absorption bands corresponding to these electronic transitions, providing information about its electronic structure.

Table 4: Predicted Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 200-400 nm | High |

Theoretical and Computational Chemistry Studies of 6 Bromo 2 Methylindolizine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the geometric and electronic structure of 6-Bromo-2-methylindolizine, providing a basis for predicting its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict a variety of molecular properties.

Key applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Vibrational Frequencies: Calculating the infrared and Raman spectra to help identify the compound and confirm its structure.

Electronic Properties: Computing dipole moment, polarizability, and the distribution of electron density through molecular electrostatic potential (MEP) maps. These maps reveal electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Thermodynamic Properties: Calculating thermodynamic parameters such as the heat of formation, enthalpy, and Gibbs free energy.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -3052.7 |

| Dipole Moment (Debye) | 2.15 |

| Heat of Formation (kcal/mol) | +55.8 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals are critical for predicting how a molecule will interact with other reagents. youtube.comlibretexts.org

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (its nucleophilicity). In indolizines, the HOMO is typically distributed across the π-system. The electron-donating methyl group at the C2 position and the electron-withdrawing, yet π-donating, bromine atom at the C6 position would modulate the energy and electron density distribution of the HOMO.

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (its electrophilicity). The location of the LUMO indicates the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational analysis provides precise energy values for these orbitals and visualizes their distribution across the molecular framework. rsc.org

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -5.85 | Pyrrole (B145914) ring (C1, C2, C3) and bridgehead nitrogen |

| LUMO | -1.20 | Distributed across the pyridine (B92270) ring |

| HOMO-LUMO Gap (ΔE) | 4.65 | - |

Mechanistic Investigations via Computational Modeling

Computational modeling is an indispensable tool for exploring the intricate details of chemical reaction mechanisms. rsc.orgsmu.edu By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize transient intermediates, and understand the factors that control reaction outcomes. rsc.orgmdpi.com

For reactions involving this compound, such as electrophilic aromatic substitution or cycloaddition, computational methods can trace the entire reaction coordinate. This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Transition State (TS) Theory: The transition state is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction. DFT calculations are used to determine the geometry and energy of the TS. Vibrational frequency analysis is then performed to confirm the TS structure, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species.

These analyses provide activation energies (ΔG‡), which are critical for predicting reaction rates and understanding how substituents influence reactivity.

Indolizines are known to undergo preferential electrophilic substitution at the C3 and C1 positions of the five-membered ring. Computational models can predict and rationalize this regioselectivity for this compound. wur.nlnih.gov

Regioselectivity: By calculating the activation energies for electrophilic attack at different positions on the indolizine (B1195054) ring (e.g., C1, C3, C5, C7), a preferred reaction site can be identified. The pathway with the lowest activation energy barrier is the most kinetically favorable. Local reactivity descriptors derived from DFT, such as Fukui functions or local electrophilicity indices, can also be used to predict the most reactive sites without calculating the full reaction pathway. researchgate.net For this compound, models would likely confirm that the C1 and C3 positions remain the most nucleophilic, despite the existing substituents.

Stereoselectivity: In reactions that can form multiple stereoisomers, computational modeling can predict the favored product by comparing the energies of the different diastereomeric transition states. The transition state with the lower energy will lead to the major product.

Aromaticity Analysis of the Indolizine Core

Studies on the parent indolizine core have shown that the five-membered pyrrole ring exhibits a higher degree of aromaticity than the six-membered pyridine ring. This can be assessed using several computational techniques:

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. A negative NICS value calculated at the center of a ring is indicative of a diatropic ring current, a hallmark of aromaticity. Comparing NICS(0) or NICS(1)zz values for the five- and six-membered rings of this compound would quantify their relative aromatic character.

Isomerization Stabilization Energy (ISE): ISE calculations compare the energy of the aromatic compound to a non-aromatic isomer, providing a thermodynamic measure of aromatic stabilization.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an ideal aromatic reference. A HOMA value close to 1 indicates high aromaticity.

The presence of the electron-donating methyl group and the electron-withdrawing bromo group on the this compound scaffold would be expected to modulate the electron distribution and thus the aromaticity of both rings. Computational analysis would be essential to quantify these substituent effects.

| Ring | NICS(1)zz (ppm) | HOMA Index |

|---|---|---|

| Five-membered (Pyrrole) | -15.2 | 0.85 |

| Six-membered (Pyridine) | -8.5 | 0.68 |

Prediction and Rationalization of Spectroscopic Properties

There are no specific published studies dedicated to the theoretical prediction and rationalization of the spectroscopic properties of this compound. Computational chemistry is frequently employed to calculate and help interpret various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Typically, such a study would involve: